2-Bromo-3-chloro-1-methoxy-4-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrClO |
|---|---|
Molecular Weight |
235.50 g/mol |
IUPAC Name |
2-bromo-3-chloro-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,1-2H3 |
InChI Key |
MTMOQFGQIQYRTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)Br)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Bromo 3 Chloro 1 Methoxy 4 Methylbenzene
Reactions at the Aromatic Core
The reactivity of the benzene (B151609) ring in 2-bromo-3-chloro-1-methoxy-4-methylbenzene is a balance between the activating effects of the methoxy (B1213986) and methyl groups and the deactivating effects of the halogen substituents.
Electrophilic Aromatic Substitution Reactivity and Orientation
Electrophilic aromatic substitution (EAS) reactions on this molecule are directed by the existing substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the chloro (-Cl) and bromo (-Br) groups are deactivating but also ortho-, para-directing. msu.eduopenstax.orgorganicchemistrytutor.com In cases of competing directing effects, the more strongly activating group generally dictates the position of substitution. researchgate.netbyjus.com
The methoxy group is a stronger activating group than the methyl group. Therefore, electrophilic attack will be directed to the positions ortho and para to the methoxy group. The positions ortho to the methoxy group are C2 and C6. The C2 position is already substituted with a bromine atom. The C6 position is unsubstituted. The position para to the methoxy group is C4, which is substituted with a methyl group. Therefore, the most likely position for electrophilic attack is the C6 position.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 2-Bromo-3-chloro-1-methoxy-4-methyl-6-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | 2,6-Dibromo-3-chloro-1-methoxy-4-methylbenzene |
| Sulfonation | SO₃, H₂SO₄ | This compound-6-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Bromo-3-chloro-6-methoxy-5-methylphenyl)ethan-1-one |
Nucleophilic Aromatic Substitution (SNAr) Pathways and Mechanistic Considerations
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halogen) to proceed readily. wikipedia.orglibretexts.orglibretexts.org The title compound, this compound, lacks such strong activating groups. The methoxy and methyl groups are electron-donating, which further disfavors the formation of the negatively charged Meisenheimer complex intermediate required for the SNAr mechanism. libretexts.orgdalalinstitute.commasterorganicchemistry.com
Therefore, under standard SNAr conditions, this compound is expected to be unreactive. Forcing conditions, such as high temperatures and very strong nucleophiles, might lead to some reaction, but likely with poor selectivity and potential for side reactions.
Functional Group Transformations
The individual substituents on the benzene ring can undergo a variety of chemical transformations.
Reactions of the Methoxy Group (e.g., Ether Cleavage, Demethylation)
The methoxy group can be cleaved to a hydroxyl group (demethylation) using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). organicchemistrytutor.comlibretexts.orgyoutube.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. The resulting product would be 2-bromo-3-chloro-4-methylphenol. Given the steric hindrance around the methoxy group from the adjacent bromo and chloro substituents, vigorous reaction conditions may be necessary.
Reactions of the Methyl Group (e.g., Benzylic Functionalization, Oxidation to Carboxylic Acid)
The methyl group attached to the aromatic ring is susceptible to benzylic functionalization.
Benzylic Halogenation: Treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would likely lead to the formation of 2-bromo-3-chloro-1-methoxy-4-(bromomethyl)benzene.
Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. thieme-connect.descience.govchemspider.com This would yield 2-bromo-3-chloro-6-methoxybenzoic acid. The reaction typically requires heating under basic or acidic conditions.
Reactivity of Halogen Substituents (Bromine and Chlorine)
The bromine and chlorine atoms on the aromatic ring can participate in various reactions, most notably metal-halogen exchange and cross-coupling reactions.
Metal-Halogen Exchange: Organolithium reagents, such as n-butyllithium, can selectively replace a halogen atom with a lithium atom. The rate of exchange is generally faster for bromine than for chlorine (Br > Cl). libretexts.orgwikipedia.org Therefore, treatment of this compound with one equivalent of n-butyllithium at low temperature would be expected to selectively form 2-lithio-3-chloro-1-methoxy-4-methylbenzene. This organolithium intermediate can then be reacted with various electrophiles to introduce a new substituent at the C2 position.
Cross-Coupling Reactions: The bromo and chloro substituents can act as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. researchgate.netresearchgate.net The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. This differential reactivity could allow for selective coupling at the C2 position (C-Br bond) while leaving the C3 position (C-Cl bond) intact, especially with careful choice of catalyst and reaction conditions.
Table 2: Potential Products from Reactions of Halogen Substituents
| Reaction Type | Reagents | Predicted Major Product |
| Metal-Halogen Exchange | n-BuLi, then an electrophile (E+) | 2-E-3-chloro-1-methoxy-4-methylbenzene |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-3-chloro-1-methoxy-4-methylbenzene |
Displacement Reactions (e.g., with Organometallics, Nucleophiles)
Direct nucleophilic aromatic substitution (SNAr) of the bromo or chloro groups on this compound by common nucleophiles is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring, which are absent in this molecule. The methoxy and methyl groups are electron-donating, further deactivating the ring toward nucleophilic attack.
However, displacement reactions can be achieved under more forcing conditions or by using highly reactive nucleophiles such as organometallic reagents. These reactions may not proceed via a classic SNAr mechanism but rather through alternative pathways like metal-halogen exchange followed by coupling. The reactivity difference between the carbon-bromine and carbon-chlorine bonds often allows for selective reactions. The C-Br bond is weaker and more polarizable, making it the preferred site for oxidative addition in metal-catalyzed processes or for metal-halogen exchange.
| Nucleophile Type | Reactivity with this compound | Typical Conditions | Expected Outcome |
| Alkoxides (e.g., NaOR) | Low | High temperature, polar aprotic solvent | Low yield of ether products; potential for elimination to form an aryne. |
| Amines (e.g., R₂NH) | Very Low | High temperature, often with a copper or palladium catalyst (see Sec. 3.3.1) | Negligible reaction without a catalyst. |
| Organocuprates (R₂CuLi) | Moderate | Anhydrous ether or THF, low temperature | Selective displacement of the bromine atom to form a new C-C bond. |
| Organolithium Reagents (RLi) | High | Anhydrous ether or THF, low temperature | Primarily metal-halogen exchange at the bromine position rather than direct displacement (see Sec. 3.2.3.2). taylorandfrancis.com |
Formation of Organometallic Intermediates (e.g., Grignard, Organolithium Reagents)
A key synthetic transformation for aryl halides is their conversion into highly nucleophilic organometallic reagents. masterorganicchemistry.comlibretexts.org this compound can serve as a precursor to both Grignard and organolithium intermediates, primarily by exploiting the greater reactivity of the C-Br bond compared to the C-Cl bond. libretexts.org
Grignard Reagent Formation: The reaction of this compound with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is expected to selectively form the Grignard reagent at the site of the bromine atom. libretexts.org The resulting organomagnesium compound, (3-chloro-1-methoxy-4-methylphenyl)magnesium bromide, is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).
Organolithium Reagent Formation: An organolithium intermediate can be generated via lithium-halogen exchange by treating the substrate with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. This exchange occurs almost exclusively at the more reactive bromine position. taylorandfrancis.commasterorganicchemistry.com The resulting (3-chloro-1-methoxy-4-methylphenyl)lithium is also a potent nucleophile and a strong base.
These reactions are fundamental for subsequent synthetic steps, as the polarity of the functional carbon atom is inverted from electrophilic to nucleophilic. libretexts.org
| Reagent | Solvent | Typical Conditions | Expected Organometallic Intermediate |
| Magnesium (Mg) | Diethyl ether or THF | Room temperature or gentle heating | (3-chloro-1-methoxy-4-methylphenyl)magnesium bromide |
| n-Butyllithium (n-BuLi) | THF or Hexane | Low temperature (-78 °C) | (3-chloro-1-methoxy-4-methylphenyl)lithium |
Derivatization for Complex Molecular Architectures
The strategic placement of functional groups on this compound makes it an excellent substrate for advanced synthetic methods aimed at constructing complex molecules.
Palladium-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound is the primary reactive site for the initial oxidative addition step to the Pd(0) catalyst, leaving the C-Cl bond intact for potential subsequent transformations. nih.gov
Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base yields a biaryl product.
Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, introduces an alkynyl group. taylorandfrancis.com
Buchwald-Hartwig Amination: Reaction with a primary or secondary amine under palladium catalysis forms a new carbon-nitrogen bond, yielding an aniline (B41778) derivative. nih.gov
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base results in the formation of a substituted alkene.
| Reaction Name | Coupling Partner | Catalyst/Base Example | Expected Product Structure |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-3-chloro-1-methoxy-4-methylbenzene |
| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-(Alkynyl)-3-chloro-1-methoxy-4-methylbenzene |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOtBu | N,N-Dialkyl-2-(3-chloro-1-methoxy-4-methylphenyl)amine |
| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 2-(Alkenyl)-3-chloro-1-methoxy-4-methylbenzene |
Reactivity in Aryne Generation and Trapping Reactions
The ortho-bromo-chloro substitution pattern of this compound makes it a potential precursor for the generation of a highly reactive aryne intermediate. Arynes, or dehydrobenzenes, are fleeting species that can be "trapped" in situ to form complex cyclic products. greyhoundchrom.com
Generation of the aryne can be initiated by treatment with a very strong base, such as lithium diisopropylamide (LDA) or via the organometallic intermediates described previously. greyhoundchrom.com For instance, the formation of (3-chloro-1-methoxy-4-methylphenyl)lithium (from lithium-halogen exchange at the bromine position) can be followed by the spontaneous elimination of lithium chloride to generate 3-methoxy-4-methylbenzyne .
Once formed, this aryne is a powerful electrophile and dienophile. It can be trapped by various reagents, most notably dienes like furan (B31954) in a [4+2] cycloaddition (Diels-Alder) reaction to produce bicyclic adducts. greyhoundchrom.comnih.gov This method provides a route to complex, rigid molecular scaffolds from a simple aromatic precursor.
Stereoselective Transformations and Chiral Derivatization
While this compound is an achiral molecule, it can be used as a substrate in stereoselective reactions to generate chiral products. This is a cornerstone of modern pharmaceutical and materials science.
Atroposelective Suzuki Coupling: If the coupling partner in a Suzuki reaction is sterically demanding, the resulting biaryl product may exhibit hindered rotation around the newly formed C-C single bond, leading to atropisomerism. By using a chiral palladium catalyst, it is possible to synthesize one atropisomer in excess, yielding a non-racemic, chiral biaryl compound.
Asymmetric Buchwald-Hartwig Amination: The use of a chiral phosphine (B1218219) ligand in a Buchwald-Hartwig amination can, in certain cases where the product is chiral, lead to the formation of one enantiomer over the other.
Derivatization with Chiral Auxiliaries: The functional handles on the molecule can be used to attach a chiral auxiliary. For example, the organolithium intermediate could be reacted with a chiral electrophile, or the product of a cross-coupling reaction could be further modified. While specific examples for this exact substrate are not prevalent, the principles of asymmetric synthesis are broadly applicable. Such strategies are vital for creating optically active molecules with specific biological or material properties.
Mechanistic Investigations of Reactions Involving 2 Bromo 3 Chloro 1 Methoxy 4 Methylbenzene
Elucidation of Reaction Mechanisms (e.g., Radical, Concerted, Stepwise)
The most prevalent reaction mechanism for a substituted benzene (B151609) derivative like 2-Bromo-3-chloro-1-methoxy-4-methylbenzene, which possesses electron-donating groups (-OCH₃, -CH₃), is electrophilic aromatic substitution (EAS) . This is a stepwise mechanism involving the attack of an electrophile on the electron-rich aromatic ring. byjus.com
The general mechanism proceeds in two key steps: msu.edu
Formation of a Carbocation Intermediate : In the initial, rate-determining step, the electrophile (E⁺) attacks the π-electron system of the benzene ring. msu.edu This breaks the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com This intermediate possesses an sp³-hybridized carbon atom.
Restoration of Aromaticity : In the second, much faster step, a base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the arenium ion. msu.edu This restores the stable aromatic system and yields the final substituted product.
While EAS is the most probable pathway, other mechanisms could be considered under specific conditions. For instance, nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups (like -NO₂) and a good leaving group, which are not the primary features of this molecule. uomustansiriyah.edu.iq However, under extreme conditions of temperature and pressure, or via the formation of a benzyne (B1209423) intermediate, nucleophilic substitution could potentially be forced. Radical reactions are less common for this substrate unless specific radical initiators (e.g., UV light, peroxides) are used.
Studies on Regioselectivity and Chemoselectivity in Complex Reaction Systems
Regioselectivity in electrophilic aromatic substitution is determined by the directing effects of the substituents already present on the ring. The four groups on this compound have competing influences. Their individual effects are summarized below.
| Substituent | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Character | Directing Influence |
| -OCH₃ (Methoxy) | Electron-withdrawing | Strongly electron-donating | Strongly Activating | Ortho, Para |
| -CH₃ (Methyl) | Electron-donating | Hyperconjugation (donating) | Activating | Ortho, Para |
| -Br (Bromo) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |
| -Cl (Chloro) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |
The two available positions for an incoming electrophile are C5 and C6.
The Methoxy (B1213986) Group (-OCH₃) : As the most powerful activating group, its directing effect is dominant. It strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. Since the C2 and C4 positions are already blocked, it strongly activates the C6 position.
The Methyl Group (-CH₃) : This activating group directs to its ortho (C3, C5) and para (C6) positions. It therefore activates both C5 and C6.
Regiochemical Outcome: The combined analysis points overwhelmingly towards substitution at the C6 position . This position is activated by the powerful methoxy group (ortho), the methyl group (para), and is a directing destination for the chloro group. The C5 position is only activated by the methyl group (ortho) and directed by the bromo group, but it lacks the powerful activation from the methoxy group. Furthermore, attack at C6 is less sterically hindered than at C5, which is flanked by the methyl and chloro groups. Therefore, in an electrophilic aromatic substitution reaction, the major product is expected to be 1-Bromo-2-chloro-5-methoxy-3-methyl-6-(E)-benzene, where E is the incoming electrophile.
Kinetic Studies and Reaction Rate Analysis
Activating vs. Deactivating Effects : The reaction rate is a balance between the activating groups (-OCH₃, -CH₃) and the deactivating halogen groups (-Br, -Cl). The methoxy group is one of the strongest activating groups, and its presence suggests that the ring is significantly more reactive than benzene itself. However, the two deactivating halogens will temper this reactivity.
Kinetic analyses of related compounds, such as the decomposition of anisole (B1667542) at high temperatures or the hydrogenation of nitroanisole, often employ Langmuir-Hinshelwood mechanisms or other models to determine rate constants. polimi.itresearchgate.netstevens.edu A similar experimental design could determine the precise reaction rates for substitutions on this compound.
The following table provides context by comparing the relative rates of nitration for several simpler aromatic compounds, illustrating the powerful influence of substituents.
| Compound | Substituent | Relative Rate of Nitration (vs. Benzene = 1) |
| Benzene | -H | 1 |
| Toluene (B28343) | -CH₃ | 25 |
| Chlorobenzene | -Cl | 0.033 |
| Anisole | -OCH₃ | 1,000 |
Data is illustrative of typical relative reaction rates in electrophilic aromatic substitution.
Identification and Characterization of Reaction Intermediates and Transition States
The key reaction intermediate in the electrophilic substitution of this compound is the arenium ion . The stability of this intermediate determines the regiochemical outcome. As established, attack is most likely at the C6 position.
When an electrophile attacks C6, the resulting arenium ion has the positive charge delocalized over three atoms of the ring (C1, C3, and C5). The resonance structures for this intermediate are particularly revealing. One of the key resonance contributors places the positive charge on the C1 carbon, which is directly attached to the methoxy group. This allows the lone pair of electrons on the oxygen atom to participate in resonance, creating a fourth, highly stable resonance structure (an oxonium ion). This delocalization of the positive charge onto the oxygen atom is a major stabilizing factor and strongly favors attack at the C6 position.
The transition state of the rate-determining step, according to the Hammond postulate, will closely resemble the structure and energy of this high-energy arenium ion. Therefore, any factor that stabilizes the arenium ion will also lower the energy of the transition state, increasing the reaction rate. The significant stabilization provided by the methoxy group to the arenium ion formed by C6 attack confirms that this is the kinetically and thermodynamically favored pathway.
Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is fundamental to the characterization of molecular structures. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods can reveal detailed information about the electronic and vibrational states of the molecule, as well as the magnetic environments of its constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The ¹H NMR spectrum of 2-Bromo-3-chloro-1-methoxy-4-methylbenzene is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show two signals for the two aromatic protons. Due to the substitution pattern, these protons would likely appear as singlets or very narrowly split doublets, depending on the magnitude of the long-range coupling. The methoxy (B1213986) group (-OCH₃) would produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The methyl group (-CH₃) attached to the aromatic ring would also appear as a singlet, usually further upfield around 2.3 ppm. Data from analogous compounds like 2-bromo-4-methylphenol (B149215) and 1-bromo-4-chloro-2-methylbenzene support these predicted chemical shift ranges. beilstein-journals.orgchemicalbook.com
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display eight unique signals, corresponding to the six aromatic carbons and the two aliphatic carbons of the methoxy and methyl groups. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo, chloro, methoxy, and methyl substituents. The carbon bearing the methoxy group is expected to be the most downfield-shifted aromatic carbon, while the carbons bearing the halogen atoms will also be significantly shifted. Spectral data from related substituted phenols and toluenes provide a basis for these assignments. beilstein-journals.orgchemicalbook.com
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, although in this highly substituted ring, correlations might be minimal. More advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, definitively establishing the substitution pattern on the benzene (B151609) ring by linking the methoxy and methyl protons to their respective and neighboring carbons.
Predicted NMR Data for this compound ¹H NMR (Predicted)
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (C5-H) | ~7.1-7.3 | d (J ≈ 8.5 Hz) |
| Aromatic-H (C6-H) | ~6.9-7.1 | d (J ≈ 8.5 Hz) |
| Methoxy (-OCH₃) | ~3.9 | s |
¹³C NMR (Predicted)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-OCH₃) | ~155-158 |
| C2 (-Br) | ~115-118 |
| C3 (-Cl) | ~128-131 |
| C4 (-CH₃) | ~132-135 |
| C5 | ~129-132 |
| C6 | ~112-115 |
| Methoxy (-OCH₃) | ~56 |
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show several key absorption bands. As an aromatic ether similar to anisole (B1667542), it is expected to display two characteristic C-O stretching bands. bartleby.compearson.com The asymmetrical C-O-C stretch appears around 1250 cm⁻¹, while the symmetrical stretch is found near 1040 cm⁻¹. bartleby.com Other expected absorptions include sp² C-H stretching for the aromatic ring (above 3000 cm⁻¹), sp³ C-H stretching for the methyl and methoxy groups (2850-2960 cm⁻¹), and C=C stretching vibrations for the aromatic ring (in the 1450-1600 cm⁻¹ region). researchgate.net The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, which relies on changes in polarizability, serves as a valuable complement to IR. ksu.edu.sa It is particularly sensitive to non-polar bonds and would be effective for observing the homo-nuclear C=C bonds of the aromatic ring and the C-C bond of the methyl group. ksu.edu.sa
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| Asymmetric C-O-C Stretch | ~1250 | IR |
| Symmetric C-O-C Stretch | ~1040 | IR |
| C-Cl Stretch | 600 - 800 | IR |
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in aromatic compounds. Benzene itself shows primary and secondary absorption bands below 260 nm. up.ac.za The addition of substituents to the benzene ring alters the energy levels of the molecular orbitals, typically causing a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). up.ac.zanist.gov For this compound, the combination of electron-donating groups (methoxy, methyl) and electron-withdrawing halogens is expected to shift the secondary benzene band to the 270-290 nm range. The primary band would also be red-shifted and may appear around 220-240 nm. up.ac.za
Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) |
|---|---|
| Primary π→π* | ~220 - 240 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as gaining structural information from its fragmentation patterns.
Molecular Ion and Isotopic Pattern: The molecular formula is C₈H₈BrClO. Due to the presence of two common isotopes for both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic cluster of peaks. The most abundant peak will be at m/z 234 (for C₈H₈⁷⁹Br³⁵ClO), with a prominent M+2 peak (from ⁸¹Br and ³⁷Cl) at m/z 236 and a smaller M+4 peak at m/z 238. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass to several decimal places, confirming the elemental composition.
Fragmentation: Electron ionization (EI-MS) would induce fragmentation. Key fragmentation pathways for aryl ethers include α-cleavage (loss of a methyl radical, M-15) and loss of the entire alkoxy group. miamioh.edulibretexts.org For halogenated compounds, the primary fragmentation is often the loss of the halogen atom. miamioh.eduresearchgate.net Therefore, significant fragment ions are expected from the loss of Br• (M-79/81), Cl• (M-35/37), and CH₃• (M-15).
Expected Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br, ³⁵Cl) | Identity of Fragment |
|---|---|
| 234 | [M]⁺• (Molecular Ion) |
| 219 | [M - CH₃]⁺ |
| 199 | [M - Cl]⁺ |
| 155 | [M - Br]⁺ |
X-ray Diffraction Analysis for Solid-State Structure
While spectroscopic methods provide crucial data on connectivity and electronic structure, only X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the solid state.
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would provide the most definitive structural characterization. This technique would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. For instance, it would confirm the planarity of the benzene ring and determine the orientation of the methoxy group relative to the ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as van der Waals forces or dipole-dipole interactions, that govern the solid-state architecture. While no public crystallographic data for this specific compound is currently available, analysis of related structures like 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone demonstrates the power of this method to resolve detailed molecular and supramolecular structures. scielo.br
Investigation of Crystal Packing and Intermolecular Interactions
Furthermore, C-H···π interactions, where a hydrogen atom from a methyl or methoxy group interacts with the electron-rich π-system of a neighboring benzene ring, are also anticipated. The dipole moment induced by the electronegative chlorine, bromine, and oxygen atoms would lead to dipole-dipole interactions, further influencing the molecular packing. A comprehensive understanding of these interactions would require single-crystal X-ray diffraction studies, which would elucidate bond lengths, bond angles, and the precise geometry of intermolecular contacts.
Table 1: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Halogen Bonding | C-Br, C-Cl | O (methoxy), Br, Cl | Directional control of molecular assembly |
| Dipole-Dipole | Electronegative atoms (Br, Cl, O) | Electronegative atoms (Br, Cl, O) | Overall lattice stabilization |
| van der Waals | All atoms | All atoms | Non-directional packing efficiency |
| C-H···π | C-H (methyl, methoxy) | Benzene ring | Stabilization of layered or stacked structures |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are indispensable for the separation of complex mixtures and the determination of the purity of chemical compounds. For this compound, both gas chromatography and thin-layer chromatography are highly applicable techniques.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an ideal method for analyzing mixtures containing this compound, for instance, to monitor the progress of a synthesis reaction or to identify impurities.
In a typical GC-MS analysis, a solution of the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the inside of the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.
Following separation by GC, the eluted compounds enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern can be used to elucidate the structure of the compound and to identify it by comparison with spectral libraries. For this compound, characteristic fragments would be expected from the loss of the methyl group, methoxy group, bromine atom, and chlorine atom.
Table 2: Hypothetical GC-MS Data for the Analysis of a Reaction Mixture
| Retention Time (min) | Major m/z Fragments | Tentative Identification |
| 12.5 | 248, 233, 205, 170 | This compound |
| 10.2 | 186, 171, 143 | Starting Material A |
| 11.8 | 218, 203, 175 | Isomeric Impurity |
Note: The data in this table is illustrative and not based on experimentally determined values for the named compound.
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate mixtures and is particularly useful for monitoring the progress of organic reactions. To monitor a reaction that is intended to produce this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina.
The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the eluent). The eluent moves up the plate by capillary action, and as it passes the sample spot, the different components of the mixture travel up the plate at different rates. The separation is based on the principle of differential adsorption. Compounds that are more polar will have a stronger affinity for the polar stationary phase (silica gel) and will move up the plate more slowly. Less polar compounds will have a greater affinity for the less polar eluent and will travel further up the plate.
The position of the separated compounds is visualized, often using a UV lamp, as spots on the plate. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be effectively monitored.
Table 3: Illustrative TLC Data for Monitoring a Synthesis Reaction
| Compound | Rf Value (Hexane:Ethyl Acetate 8:2) | Observation |
| Starting Material A | 0.65 | Spot diminishes over time |
| Starting Material B | 0.20 | Spot diminishes over time |
| This compound | 0.45 | Spot appears and intensifies over time |
Note: The Rf values in this table are hypothetical and for illustrative purposes only.
Applications in Organic Synthesis and Materials Science Research
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
The strategic placement of reactive sites on the benzene (B151609) ring makes 2-Bromo-3-chloro-1-methoxy-4-methylbenzene a potent building block for more intricate molecules. The methyl group can be oxidized to an aldehyde, forming 2-chloro-3-methoxy-4-methylbenzaldehyde. This aldehyde becomes the immediate precursor for creating more complex structures through reactions like the Knoevenagel condensation.
In a notable example, 2-chloro-3-methoxy-4-methylbenzaldehyde is reacted with isobutyl cyanoacetate (B8463686) in a piperidine-catalyzed Knoevenagel condensation. researchgate.netresearchgate.net This reaction smoothly yields a novel, highly functionalized monomer, isobutyl 2-chloro-3-methoxy-4-methylphenylcyanoacrylate. researchgate.netresearchgate.net The bromo- and chloro- substituents on the parent compound offer additional synthetic handles for cross-coupling reactions, although this pathway is less explored in current literature. The presence of these halogens is critical for fine-tuning the electronic properties of the resulting molecules. researchgate.net
Precursor for Diverse Chemical Scaffolds and Advanced Materials Development
The true utility of this compound is demonstrated when its derivatives are used to create new chemical scaffolds and advanced materials. The monomer synthesized from its corresponding aldehyde, isobutyl 2-chloro-3-methoxy-4-methylphenylcyanoacrylate, serves as a precursor to novel copolymers. researchgate.netresearchgate.netchemrxiv.org
This monomer has been successfully copolymerized with styrene (B11656) using a radical initiation process with 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN). researchgate.netresearchgate.net The resulting material is a new copolymer with specific properties dictated by the substituted phenylcyanoacrylate unit. Research has shown that these copolymers are soluble in common organic solvents like ethyl acetate, THF, and chloroform, but insoluble in methanol (B129727) and petroleum ether. researchgate.net The incorporation of the functional monomer derived from this compound leads to the development of advanced materials with tailored thermal properties.
Table 1: Properties of Styrene Copolymer Incorporating the 2-chloro-3-methoxy-4-methylphenylcyanoacrylate Monomer
| Property | Value | Reference |
|---|---|---|
| Monomer Structure | Isobutyl 2-chloro-3-methoxy-4-methylphenylcyanoacrylate | researchgate.netresearchgate.net |
| Monomer Content in Copolymer | 19.6 - 32.6 mol% | researchgate.netchemrxiv.org |
| Thermal Decomposition | Two-step process, first in the 248-500°C range | chemrxiv.org |
| Solubility | Soluble in ethyl acetate, THF, DMF, CHCl3 | researchgate.net |
Contribution to the Development of Novel Synthetic Methodologies and Reagents
The exploration of polysubstituted monomers like the one derived from this compound contributes to the expansion of synthetic methodologies for new polymers. A study by Kharas et al. detailed the synthesis of a series of novel ring-disubstituted isobutyl phenylcyanoacrylates, including the derivative of the subject compound, and their subsequent copolymerization with styrene. researchgate.netresearchgate.net This work establishes a methodology for creating a library of functional copolymers where the properties can be systematically tuned by altering the substitution pattern on the phenyl ring of the acrylate (B77674) monomer. researchgate.net The synthesis itself utilizes the Knoevenagel condensation, a reliable method, but applies it to a unique set of benzaldehydes to generate previously unreported monomers for materials science applications. researchgate.netresearchgate.net
Facilitating Structure-Reactivity Relationship Studies in Halogenated Aromatic Systems
The compound and its derivatives are ideal candidates for studying structure-reactivity relationships. Research involving a series of differently substituted phenylcyanoacrylate monomers, including the 2-chloro-3-methoxy-4-methyl derivative, provides direct insight into how the placement of electron-withdrawing (chloro, bromo) and electron-donating (methoxy, methyl) groups affects copolymerization and the properties of the final material. researchgate.netresearchgate.net
By comparing the copolymer derived from 2-chloro-3-methoxy-4-methylbenzaldehyde with those from other isomers (e.g., 3-chloro-4-methoxybenzaldehyde (B1194993) or 2-bromo-5-methoxybenzaldehyde), researchers can quantify the electronic and steric effects of the substituents. researchgate.net For instance, the composition and thermal stability of the resulting copolymers vary across the series, demonstrating a clear link between the aromatic substitution pattern and the macroscopic properties of the polymer. researchgate.netresearchgate.netchemrxiv.org This systematic approach is crucial for designing future materials with specific, predictable characteristics.
Table 2: Comparison of Related Monomers in Styrene Copolymerization
| Benzaldehyde Precursor | Resulting Monomer | Key Feature | Reference |
|---|---|---|---|
| 2-chloro-3-methoxy-4-methylbenzaldehyde | Isobutyl 2-chloro-3-methoxy-4-methylphenylcyanoacrylate | Complex steric and electronic effects from four substituents. | researchgate.netresearchgate.net |
| 3-chloro-4-methoxybenzaldehyde | Isobutyl 3-chloro-4-methoxyphenylcyanoacrylate | Different positional arrangement of chloro and methoxy (B1213986) groups. | researchgate.netresearchgate.net |
| 2-bromo-5-methoxybenzaldehyde | Isobutyl 2-bromo-5-methoxyphenylcyanoacrylate | Comparison of bromo vs. chloro substituent effect. | researchgate.netresearchgate.net |
| 2-bromo-4-methylbenzaldehyde | Isobutyl 2-bromo-4-methylphenylcyanoacrylate | Absence of the methoxy group allows for isolating its electronic contribution. | researchgate.netresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
